

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid

Cat. No.: B595410

[Get Quote](#)

An In-depth Technical Guide to **1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid**: A Key Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of **1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid**, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details its molecular structure, chemical properties, and synthesis and explores its critical role as a building block in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.

Molecular Structure and Chemical Properties

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The presence of the boronic acid functional group at the 4-position and a diethoxyethyl substituent at the 1-position of the pyrazole ring makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Properties of **1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid**

Property	Value
Molecular Formula	C9H17BN2O4
Molecular Weight	228.05 g/mol
IUPAC Name	[1-(2,2-diethoxyethyl)pyrazol-4-yl]boronic acid
SMILES	CCOCC(CC1=CN=N(C=C1)B(O)O)OCC
InChI Key	QXGDFMFEWRPLV-UHFFFAOYSA-N

A two-dimensional representation of the molecular structure is provided below:

Figure 1: Molecular Structure of **1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid**

Synthesis of **1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid**

While specific literature detailing the synthesis of **1-(2,2-diethoxyethyl)pyrazole-4-boronic acid** is not readily available, a plausible synthetic route can be constructed based on established methods for the synthesis of analogous N-substituted pyrazole-4-boronic acids.[\[1\]](#) The proposed multi-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: N-Alkylation of Pyrazole

- To a solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
- Stir the mixture at room temperature for 30 minutes.
- Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature overnight.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 1-(2,2-diethoxyethyl)-1H-pyrazole.

Step 2: Halogenation of 1-(2,2-diethoxyethyl)-1H-pyrazole

- Dissolve 1-(2,2-diethoxyethyl)-1H-pyrazole (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride.
- Add a halogenating agent such as N-bromosuccinimide (NBS, 1.05 eq) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and wash with an aqueous solution of sodium thiosulfate and brine.
- Dry the organic layer, concentrate, and purify by column chromatography to obtain 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole.

Step 3: Borylation via Suzuki-Miyaura Coupling

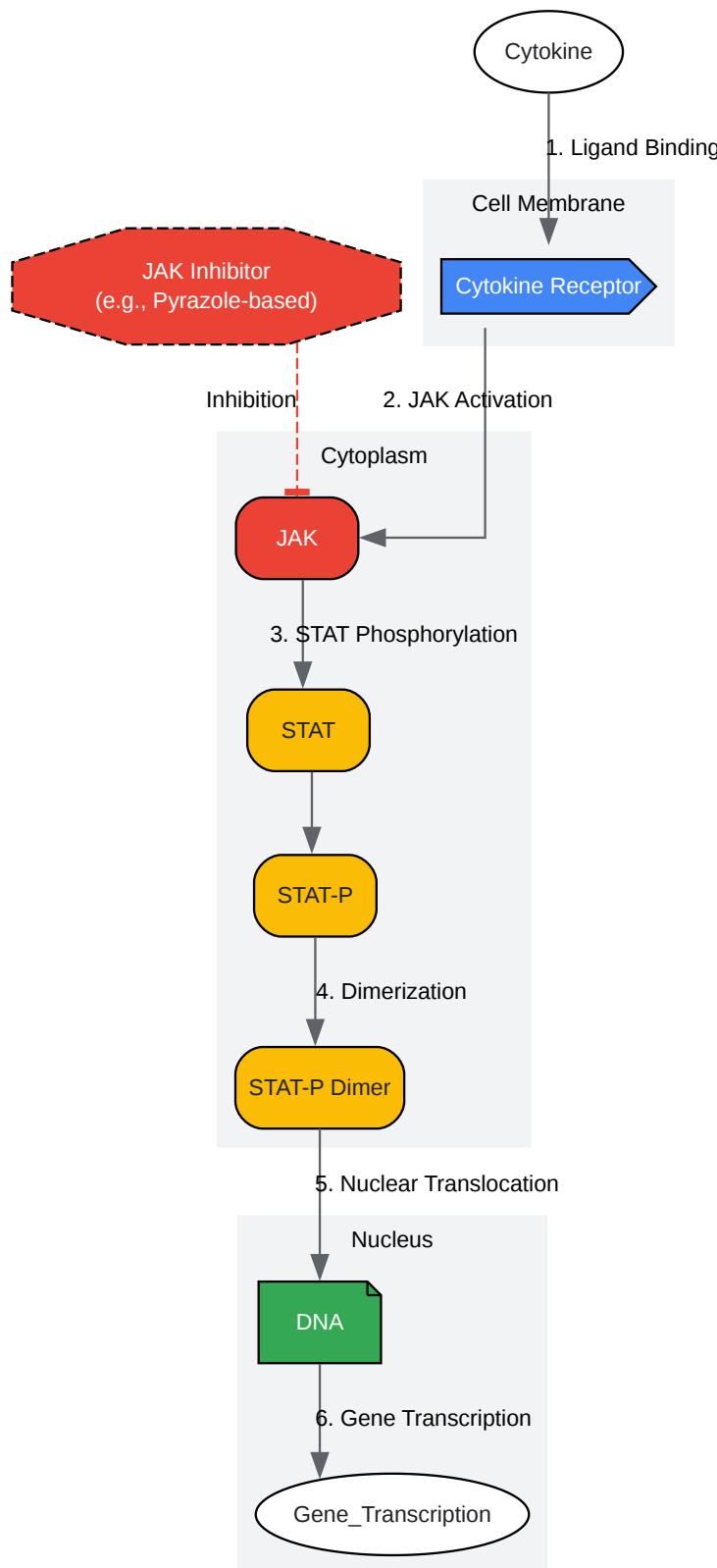
This step involves a palladium-catalyzed cross-coupling reaction.

- In a reaction vessel, combine 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B2pin2, 1.1 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).
- Add a degassed solvent, for instance, dioxane or DMF.
- Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the mixture, dilute with an organic solvent, and filter through celite.

- Concentrate the filtrate and purify the residue by column chromatography to yield the pinacol ester of **1-(2,2-diethoxyethyl)pyrazole-4-boronic acid**.

Step 4: Hydrolysis to the Boronic Acid

- Dissolve the pinacol ester from the previous step in a solvent mixture such as acetone and water.
- Add an acid like hydrochloric acid (HCl) and stir the mixture at room temperature.
- The progress of the hydrolysis can be monitored by TLC.
- Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
- Dry, concentrate, and purify the final product, **1-(2,2-diethoxyethyl)pyrazole-4-boronic acid**, if necessary.


Application in Drug Development: Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.^[2] This pathway transduces signals from numerous cytokines and growth factors, playing a central role in hematopoiesis, immune response, and inflammation.^{[2][3]} Aberrant JAK-STAT signaling is implicated in various diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancers.^{[4][5]} Consequently, JAKs have emerged as significant therapeutic targets.

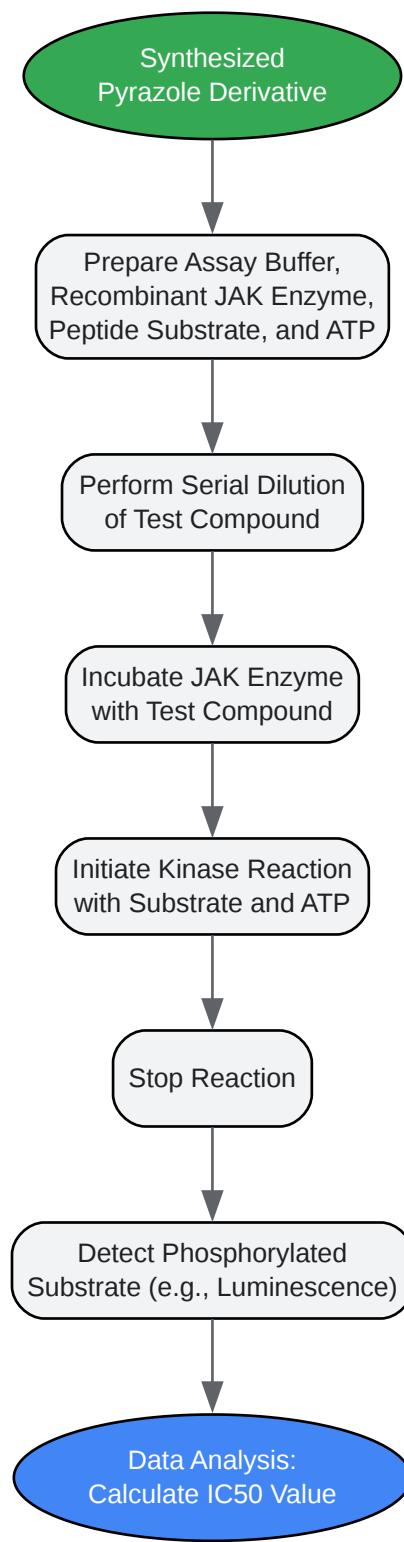
Pyrazole-containing compounds have been identified as potent and selective JAK inhibitors.^[4] ^[6] **1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid** serves as a key intermediate in the synthesis of these inhibitors. The pyrazole core acts as a scaffold that can be functionalized to interact with the ATP-binding site of the JAK enzymes, while the boronic acid group allows for facile C-C bond formation through reactions like the Suzuki-Miyaura coupling, enabling the construction of complex drug molecules.

The JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.^[2] JAK inhibitors block this pathway by competing with ATP for the binding site on the kinase domain of JAKs, thereby preventing the phosphorylation cascade.

[Click to download full resolution via product page](#)

Figure 2: The JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors.


Experimental Protocol: Suzuki-Miyaura Coupling for JAK Inhibitor Synthesis

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using **1-(2,2-diethoxyethyl)pyrazole-4-boronic acid** to synthesize a hypothetical JAK inhibitor precursor.

- To a reaction flask, add **1-(2,2-diethoxyethyl)pyrazole-4-boronic acid** (1.0 eq), an appropriate aryl or heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0 eq).
- Add a mixture of degassed solvents, such as dioxane and water (e.g., 4:1 ratio).
- Heat the reaction mixture to 90-110 °C under an inert atmosphere for 2-12 hours, monitoring by TLC.
- Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental Workflow: In Vitro Kinase Assay

Once a potential JAK inhibitor is synthesized, its biological activity can be assessed using an in vitro kinase assay.

[Click to download full resolution via product page](#)

Figure 3: A generalized workflow for an in vitro kinase assay to determine the inhibitory activity of a synthesized compound.

Quantitative Data of Related Pyrazole Derivatives

While specific bioactivity data for compounds directly derived from **1-(2,2-diethoxyethyl)pyrazole-4-boronic acid** are not publicly available, research on analogous 4-amino-(1H)-pyrazole derivatives demonstrates their potent inhibitory activity against various JAK isoforms. This data provides a valuable benchmark for the potential efficacy of molecules synthesized using the title compound.

Table 2: In Vitro Kinase Inhibitory Activities of Representative 4-Amino-(1H)-pyrazole Derivatives against JAKs[4][5]

Compound	JAK1 IC ₅₀ (nM)	JAK2 IC ₅₀ (nM)	JAK3 IC ₅₀ (nM)
3a	5.6	3.1	4.8
3b	4.2	2.5	3.9
3f	3.4	2.2	3.5
11b	>1000	120	>1000
Ruxolitinib	3.3	2.8	428

Data is presented for analogous compounds to provide context.

Conclusion

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid is a valuable and versatile building block in medicinal chemistry. Its structure is well-suited for the synthesis of complex heterocyclic compounds, most notably potent inhibitors of the Janus kinase family. The synthetic accessibility of this compound, coupled with the critical therapeutic importance of the JAK-STAT signaling pathway, ensures its continued relevance in the discovery and development of novel therapeutics for a range of debilitating diseases. This guide provides a foundational understanding for researchers and scientists working in this exciting and rapidly advancing field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b595410#1-2-2-diethoxyethyl-pyrazole-4-boronic-acid-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com